Ethyl Benzo[c][1,2,5]thiadiazole-5-carboxylate
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Overview
Description
Ethyl Benzo[c][1,2,5]thiadiazole-5-carboxylate is a heterocyclic compound that contains a thiadiazole ring fused with a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl Benzo[c][1,2,5]thiadiazole-5-carboxylate typically involves the reaction of appropriate starting materials under specific conditions. One common method involves the cyclization of a precursor compound containing both thiadiazole and benzene moieties. The reaction conditions often include the use of a solvent such as ethanol and a catalyst to facilitate the cyclization process .
Industrial Production Methods
In industrial settings, the production of this compound may involve more scalable and efficient methods. These methods often utilize continuous flow reactors and optimized reaction conditions to achieve high yields and purity. The use of advanced purification techniques, such as chromatography, ensures the removal of impurities and the isolation of the desired product .
Chemical Reactions Analysis
Types of Reactions
Ethyl Benzo[c][1,2,5]thiadiazole-5-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiadiazole ring to a more reduced form, such as a thiol.
Substitution: The compound can undergo substitution reactions where functional groups on the benzene ring are replaced with other groups
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and halogenating agents for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents to dissolve the reactants .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the benzene ring .
Scientific Research Applications
Ethyl Benzo[c][1,2,5]thiadiazole-5-carboxylate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of Ethyl Benzo[c][1,2,5]thiadiazole-5-carboxylate involves its interaction with specific molecular targets. For example, it can bind to enzymes and inhibit their activity, leading to downstream effects on cellular processes. The compound’s structure allows it to interact with various biological pathways, making it a versatile tool in research .
Comparison with Similar Compounds
Ethyl Benzo[c][1,2,5]thiadiazole-5-carboxylate can be compared with other similar compounds, such as:
Benzo[c][1,2,5]thiadiazole: This compound lacks the ethyl ester group but shares the core thiadiazole structure.
Benzo[d][1,2,3]thiadiazole: An isomer with a different arrangement of nitrogen atoms in the ring.
4,7-Diarylbenzo[c][1,2,5]thiadiazoles: These compounds have additional aryl groups attached to the benzene ring, which can alter their electronic properties.
The uniqueness of this compound lies in its specific functional groups and the resulting chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
ethyl 2,1,3-benzothiadiazole-5-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O2S/c1-2-13-9(12)6-3-4-7-8(5-6)11-14-10-7/h3-5H,2H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FKBCLPDLFJLARJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC2=NSN=C2C=C1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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